molecular formula C18H22FN3O2 B11129991 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B11129991
M. Wt: 331.4 g/mol
InChI Key: QQONVKPQJHMJGC-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves a multi-step process. One common method involves the reaction of 4-fluorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with tetrahydro-2H-pyran-4-ylmethylamine under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide stands out due to its unique combination of the pyrazole ring and the tetrahydro-2H-pyran-4-ylmethyl group. This structural arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22FN3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(oxan-4-ylmethyl)acetamide

InChI

InChI=1S/C18H22FN3O2/c1-12-16(10-17(23)20-11-13-6-8-24-9-7-13)18(22-21-12)14-2-4-15(19)5-3-14/h2-5,13H,6-11H2,1H3,(H,20,23)(H,21,22)

InChI Key

QQONVKPQJHMJGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3CCOCC3

Origin of Product

United States

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